Methyl 4-chloro-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-chloro-3-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring
Mechanism of Action
Target of Action
Methyl 4-chloro-3-(trifluoromethyl)benzoate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon–carbon bonds .
Biochemical Pathways
The compound affects the biochemical pathways involved in the SM coupling reaction . The downstream effects of these pathways include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely impact its bioavailability and efficacy in the sm coupling reaction .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, which can be used in various applications, including drug development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in the SM coupling reaction may be affected by the presence of other reagents, the reaction temperature, and the reaction time . Additionally, the compound’s stability could be influenced by factors such as storage conditions and exposure to light or heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-3-(trifluoromethyl)benzoate typically involves the esterification of 4-chloro-3-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of methyl 3-(trifluoromethyl)benzoate followed by purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products:
Substitution: Formation of 4-amino-3-(trifluoromethyl)benzoate or 4-thio-3-(trifluoromethyl)benzoate.
Reduction: Formation of 4-chloro-3-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 4-chloro-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 4-chloro-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 4-chloro-3-nitrobenzoate: Similar structure but with a nitro group instead of a trifluoromethyl group.
Methyl 4-chloro-3-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl 4-chloro-3-fluorobenzoate: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
Uniqueness: Methyl 4-chloro-3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-chloro-3-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXIYBUDUJCEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556629 | |
Record name | Methyl 4-chloro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115591-64-5 | |
Record name | Methyl 4-chloro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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